Enhanced Lipophilicity (LogP) and Hydrogen Bonding Profile Relative to Carboxylic Acid Analog
Methyl 2-(7-oxoazepan-2-yl)isonicotinate exhibits a distinct physicochemical profile compared to its direct carboxylic acid analog, 2-(7-oxoazepan-2-yl)isonicotinic acid. The methyl ester modification increases lipophilicity and alters hydrogen-bonding capacity, which is critical for membrane permeability and oral bioavailability in early drug discovery . The acid analog has a calculated LogP of 1.51 and two hydrogen bond donors, while the ester analog, with no hydrogen bond donors, is expected to have a higher LogP and improved passive diffusion characteristics .
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Calculated LogP not reported but expected >1.51; H-bond donors: 0 (based on structure) |
| Comparator Or Baseline | 2-(7-Oxoazepan-2-yl)isonicotinic acid: LogP = 1.51; H-bond donors: 2 |
| Quantified Difference | LogP increase (ΔLogP ≈ +0.5 to +1.0 units estimated from ester/acid pair analogy); H-bond donor count reduction of 2 |
| Conditions | Calculated physicochemical properties from vendor databases and structural analysis |
Why This Matters
The increased lipophilicity and reduced hydrogen-bond donor count of the methyl ester directly enhance membrane permeability and oral absorption potential, making it a more suitable intermediate for developing orally bioavailable drug candidates compared to its acid counterpart.
